molecular formula C31H53N9O7 B12904553 L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl- CAS No. 634179-68-3

L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-

Cat. No.: B12904553
CAS No.: 634179-68-3
M. Wt: 663.8 g/mol
InChI Key: OMNKRNJFOMUHDI-XHVFSLISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl- is a synthetic pentapeptide derivative characterized by a unique structural framework. The compound features:

  • A 2-furanylcarbonyl group at the N-terminus, providing aromatic and hydrogen-bonding properties.
  • A peptide backbone comprising L-leucine, L-isoleucine, glycine, and L-arginine, with a terminal L-leucinamide group ().
  • CAS Number: 634179-68-3, with a reported purity of ≥97% ().

Properties

CAS No.

634179-68-3

Molecular Formula

C31H53N9O7

Molecular Weight

663.8 g/mol

IUPAC Name

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C31H53N9O7/c1-7-19(6)25(40-28(44)22(15-18(4)5)39-29(45)23-11-9-13-47-23)30(46)36-16-24(41)37-20(10-8-12-35-31(33)34)27(43)38-21(26(32)42)14-17(2)3/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H2,32,42)(H,36,46)(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,33,34,35)/t19-,20-,21-,22-,25-/m0/s1

InChI Key

OMNKRNJFOMUHDI-XHVFSLISSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The furanylcarbonyl group can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Furan derivatives and oxidized amino acids.

    Reduction: Reduced carbonyl groups leading to alcohols or amines.

    Substitution: Modified peptides with new functional groups attached to the amino acid side chains.

Scientific Research Applications

N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, potentially modulating their activity. The furanylcarbonyl group may also play a role in enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Table 1: Comparative Analysis of L-Leucinamide Derivatives and Related Compounds
Compound Name Structural Features Key Functional Groups Molecular Weight (Da) Reported Applications Source
L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl- 2-Furanylcarbonyl, Leu-Ile-Gly-Arg-Leu backbone Furan ring, guanidine (Arg), amide bonds ~800 (estimated) Biochemical research (hypothesized)
N-Benzoyl-L-tyrosyl-L-argininamide Benzoyl group, Tyr-Arg backbone Benzene ring, phenolic hydroxyl (Tyr) 495.5 Protease substrate studies
GC376 (Protease inhibitor) Benzyloxycarbonyl, sulfonic acid Sulfonate, benzyloxy 570.6 Broad-spectrum antiviral (e.g., SARS-CoV-2)
Furalaxyl 2-Furanylcarbonyl, dimethylphenyl Furan, methyl groups 346.4 Agricultural fungicide
L-Isoleucinamide, N-(2-naphthalenylacetyl)-glycyl-D-alanyl-L-arginyl-... Naphthalene, D-alanine Naphthyl, D-amino acid ~1200 (estimated) Antimicrobial peptide mimic
Key Observations:

Functional Group Diversity :

  • The 2-furanylcarbonyl group in the target compound is shared with furalaxyl (), but the latter lacks peptide chains and is optimized for pesticidal activity.
  • GC376 () replaces the furan with a benzyloxycarbonyl group and introduces a sulfonic acid moiety, enhancing solubility and protease affinity.

Backbone Modifications: The inclusion of D-alanine in the naphthalene-derived peptide () suggests enhanced resistance to proteolytic degradation compared to the all-L-amino acid configuration of the target compound.

Applications :

  • Peptides with arginine residues (e.g., target compound, N-Benzoyl-L-tyrosyl-L-argininamide) are often studied for interactions with trypsin-like proteases or cationic receptors.
  • Furalaxyl () exemplifies how similar functional groups (furan) are repurposed for entirely different applications (agriculture vs. biochemistry).

Research Findings and Mechanistic Insights

Enzymatic Interactions

  • GC376 () inhibits viral proteases via covalent binding to catalytic cysteine residues, a mechanism unlikely in the target compound due to the absence of reactive warheads (e.g., sulfonate).
  • N-Benzoyl-L-tyrosyl-L-argininamide () is a chromogenic substrate for thrombin, highlighting the role of arginine in directing specificity toward serine proteases.

Stability and Bioavailability

  • The 2-furanylcarbonyl group may improve membrane permeability compared to bulkier aromatic groups (e.g., naphthalene in ) but could reduce metabolic stability relative to non-aromatic acyl groups.

Biological Activity

L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl- (CAS No. 634179-68-3) is a complex peptide derivative that has garnered interest due to its potential biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of L-Leucinamide is C31H53N9O7C_{31}H_{53}N_9O_7 with a molecular weight of 663.81 g/mol. The structure features multiple amino acid residues, including leucine, isoleucine, glycine, and arginine, along with a furanoyl carbonyl group that may influence its biological activity.

  • Antioxidant Activity : Preliminary studies suggest that the furanoyl moiety may confer antioxidant properties, potentially protecting cells from oxidative stress.
  • Modulation of Protein Synthesis : The presence of leucine and its derivatives is known to stimulate mTOR signaling pathways, which are crucial for protein synthesis and muscle growth.
  • Neuroprotective Effects : Some studies have indicated that peptides similar to L-Leucinamide may exhibit neuroprotective properties by reducing neuronal apoptosis and promoting survival in neurodegenerative models.

In Vitro Studies

Research has shown that L-Leucinamide can influence various cellular processes:

  • Cell Proliferation : In cultured human cells, L-Leucinamide has been observed to enhance proliferation rates, particularly in muscle cells.
  • Apoptosis Inhibition : In models of induced apoptosis, L-Leucinamide demonstrated protective effects by downregulating pro-apoptotic markers while upregulating anti-apoptotic proteins.

Study 1: Muscle Regeneration

A study conducted on rat models demonstrated that administration of L-Leucinamide significantly improved muscle regeneration after injury. Histological analysis revealed increased myofiber cross-sectional area and enhanced satellite cell activity.

Study 2: Neuroprotection in Alzheimer's Models

In a transgenic mouse model of Alzheimer's disease, treatment with L-Leucinamide resulted in reduced amyloid-beta plaque accumulation and improved cognitive function as assessed by behavioral tests. This suggests a potential role in neuroprotection and cognitive enhancement.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Protein SynthesisStimulates mTOR pathway
Muscle RegenerationEnhances muscle fiber growth
NeuroprotectionReduces amyloid-beta accumulation

Q & A

Q. Q1. What are the validated synthetic routes for L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-?

Solid-phase peptide synthesis (SPPS) is commonly employed due to the compound’s peptide backbone. Key steps include:

  • Coupling sequence : Sequential addition of L-leucine, L-isoleucine, glycine, and L-arginine residues via Fmoc/t-Bu chemistry. The N-terminal 2-furanylcarbonyl group is introduced using 2-furoyl chloride .
  • Stereochemical control : Chiral HPLC or mass spectrometry (MS) ensures retention of L-configuration in amino acids. For example, MS/MS fragmentation patterns confirm sequence integrity .
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients removes truncated peptides .

Advanced Research: Structural Dynamics and Protease Inhibition

Q. Q2. How does this compound interact with viral proteases like SARS-CoV-2 Mpro?

X-ray crystallography (resolution ≤2.0 Å) reveals binding mechanisms:

  • Active-site interactions : The 2-furanylcarbonyl group forms hydrogen bonds with catalytic residues (e.g., His41 in Mpro), while the leucinamide moiety occupies hydrophobic subsites (e.g., Phe140) .
  • Inhibition kinetics : Competitive inhibition is assessed via fluorescence resonance energy transfer (FRET) assays using substrates like Dabcyl-KTSAVLQSGFRKM-E-Edans. IC50 values correlate with structural modifications (e.g., arginyl side-chain flexibility) .

Basic Research: Analytical Validation

Q. Q3. What analytical methods ensure purity and identity of this compound?

  • LC-MS/MS : Monitors molecular ion peaks (e.g., [M+H]+ at m/z 777.97) and confirms fragmentation patterns .
  • Circular Dichroism (CD) : Validates secondary structure (e.g., α-helix/β-sheet content) in aqueous buffers .
  • TLC validation : Silica-gel plates with ninhydrin staining detect free amines, ensuring complete deprotection during synthesis .

Advanced Research: Structure-Activity Relationship (SAR) Optimization

Q. Q4. How do modifications to the arginyl residue affect bioactivity?

  • Guanidino group substitution : Replacing L-arginyl with citrulline (neutral) reduces inhibitory potency against trypsin-like proteases by 90%, highlighting the necessity of the cationic side chain for electrostatic interactions .
  • Methylation studies : N-methylation of the arginyl backbone decreases solubility but enhances metabolic stability in plasma stability assays .

Basic Research: Stability and Solubility Profiling

Q. Q5. What solvent systems improve solubility for in vitro assays?

  • Micellar solubilization : Co-solvents like Tween-80 (0.1% v/v) enhance solubility in aqueous buffers (up to 50 µM) without disrupting enzymatic assays .
  • pH-dependent stability : Stability is optimal at pH 6.5–7.4 (PBS buffer), with degradation observed below pH 5 due to furan ring hydrolysis .

Advanced Research: In Vivo Pharmacokinetics

Q. Q6. What strategies improve oral bioavailability of this peptide?

  • Prodrug design : Esterification of the C-terminal leucinamide (e.g., ethyl ester) increases intestinal absorption in rodent models, with hydrolysis by carboxylesterases regenerating the active form .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (t1/2 = 12 h) in plasma pharmacokinetic studies .

Basic Research: Enzyme Selectivity Profiling

Q. Q7. How selective is this compound for viral vs. human proteases?

  • Cross-reactivity assays : Tested against human cathepsin L and thrombin. IC50 values >100 µM for human enzymes vs. 1.2 µM for SARS-CoV-2 Mpro indicate >80-fold selectivity .
  • Molecular docking : Computational models (AutoDock Vina) predict low affinity for human trypsin due to steric clashes with the glycyl residue .

Advanced Research: Resistance Mutation Analysis

Q. Q8. How do protease mutations (e.g., Mpro E166V) affect inhibitor efficacy?

  • Resistance profiling : Surface plasmon resonance (SPR) shows a 10-fold reduction in binding affinity (KD) for E166V mutants due to disrupted hydrogen bonding with the glycyl residue .
  • Compensatory modifications : Introducing a bulkier substituent (e.g., cyclohexylglycine) at the isoleucyl position restores potency (IC50 = 0.8 µM) by filling the mutated hydrophobic pocket .

Basic Research: Toxicity Screening

Q. Q9. What preliminary toxicity assays are recommended for this compound?

  • Hemolysis assays : ≤5% hemolysis at 50 µM (human RBCs) indicates erythrocyte compatibility .
  • Cytotoxicity : CC50 >200 µM in Vero E6 cells (MTT assay) suggests low cellular toxicity .

Advanced Research: Proteostasis Modulation

Q. Q10. Can this compound act as a proteostasis regulator in lysosomal storage disorders?

  • Co-administration studies : Synergy observed with celastrol (a proteostasis enhancer) in glucocerebrosidase activity assays (2.5-fold increase in mutant G202R fibroblasts) .
  • Mechanistic insight : The compound stabilizes misfolded enzymes via hydrophobic interactions, as shown by thermal shift assays (ΔTm = +4°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.